molecular formula C10H8BrNO2 B1363660 methyl 3-bromo-1H-indole-2-carboxylate CAS No. 220664-31-3

methyl 3-bromo-1H-indole-2-carboxylate

Cat. No.: B1363660
CAS No.: 220664-31-3
M. Wt: 254.08 g/mol
InChI Key: FSLMMQAVWOFUOM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features.

Scientific Research Applications

Methyl 3-bromo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Employed in the study of indole-based biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, thereby impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activities that need to be considered. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential for toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted via urine or feces. Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via organic anion transporters or effluxed out of cells by multidrug resistance proteins. The compound’s distribution within tissues can also be influenced by its binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl indole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the palladium-catalyzed coupling reaction of methyl indole-2-carboxylate with a brominating agent. This method often employs palladium acetate as the catalyst and a phosphine ligand to facilitate the reaction under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent.

    Reduction Reactions: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Substitution Reactions: Formation of various substituted indole derivatives.

    Oxidation Reactions: Formation of oxidized indole products.

    Reduction Reactions: Formation of alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromoindole-2-carboxylate
  • Methyl 5-bromoindole-2-carboxylate
  • Methyl 4-bromoindole-2-carboxylate

Uniqueness

Methyl 3-bromo-1H-indole-2-carboxylate is unique due to the position of the bromine atom on the indole ring, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and synthetic utility compared to other brominated indole derivatives.

Properties

IUPAC Name

methyl 3-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLMMQAVWOFUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377401
Record name methyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220664-31-3
Record name methyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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